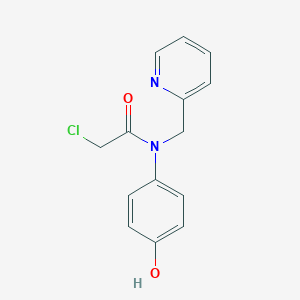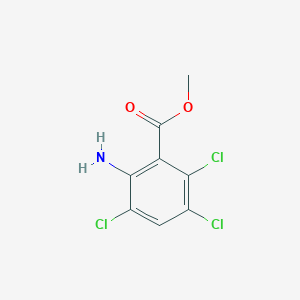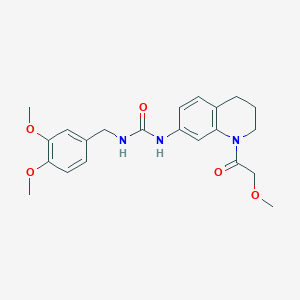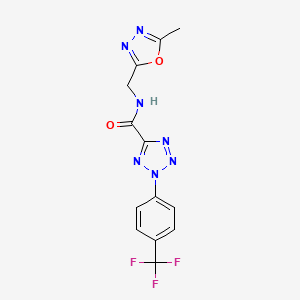
2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CPAA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, oxidative stress, and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of reactive oxygen species (ROS) levels, and the inhibition of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, including its potential use as a therapeutic agent for cancer, inflammation, and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Métodos De Síntesis
2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-hydroxybenzaldehyde with pyridine-2-carboxaldehyde, followed by the addition of chloroacetyl chloride and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has shown potential in various scientific research applications, including its use as an anticancer agent, antioxidant, and anti-inflammatory agent. Studies have shown that this compound can inhibit the growth of cancer cells, reduce oxidative stress, and decrease inflammation in animal models.
Propiedades
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-3-1-2-8-16-11)12-4-6-13(18)7-5-12/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXFBPGJBGIHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2421659.png)
![Diethyl 3-methyl-5-(2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2421660.png)
![3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2421662.png)



![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)
![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)

![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)
